![molecular formula C24H19FN4O4S B11452559 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11452559.png)
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrimidoquinoline core. Its systematic name is quite a mouthful, but let’s break it down:
Chemical Name: 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Molecular Formula: CHNOS
Molecular Weight: 443.48 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, substitution, and oxidation
Cyclization: Starting from appropriate precursors, a cyclization reaction forms the pyrimidoquinoline core.
Thioether Formation: The thioether group (from the 4-nitrobenzyl moiety) is introduced via a nucleophilic substitution.
Oxidation: The final compound is obtained by oxidizing the tetrahydropyrimidoquinoline intermediate.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can be reduced to an amino group, leading to various derivatives.
Substitution: The thioether group can undergo substitution reactions.
Reduction: Reduction of the quinoline ring system may yield different products.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution: Alkylating agents or nucleophiles (e.g., alkyl halides, amines).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of tetrahydropyrimidoquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer types. The incorporation of the 3-fluorophenyl and 4-nitrobenzyl thio groups may enhance the compound's efficacy by improving its interaction with biological targets involved in tumor growth and metastasis.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases that are crucial for cell cycle regulation. For example, studies on related compounds suggest that they can block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development .
Biological Research
Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For example, inhibitors targeting p38 MAPK pathways have been associated with anti-inflammatory effects and are being explored for therapeutic applications in diseases such as rheumatoid arthritis and cancer .
Neuroprotective Effects:
Preliminary studies suggest that similar compounds could exhibit neuroprotective effects by modulating pathways involved in neurodegeneration. The presence of the fluorophenyl group may contribute to improved blood-brain barrier penetration, enhancing therapeutic efficacy for neurological disorders.
Material Science
Photophysical Properties:
Compounds with quinoline structures often display interesting photophysical properties that can be exploited in material science. Applications include their use as fluorescent probes or in organic light-emitting diodes (OLEDs). The specific arrangement of electron-withdrawing and electron-donating groups can fine-tune their optical properties for desired applications.
Summary Table of Applications
Application Area | Description | Example Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity through kinase inhibition | IC50 values in low micromolar range |
Biological Research | Enzyme inhibition and potential neuroprotective effects | Inhibition of p38 MAPK; modulation of neurodegeneration pathways |
Material Science | Use as fluorescent probes or in OLEDs | Enhanced photophysical properties observed |
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to its biological activity.
Biological Activity
The compound 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the quinoline family known for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a pyrimidoquinoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. The presence of the 3-fluorophenyl and 4-nitrobenzyl groups is crucial for its pharmacological properties.
Antimicrobial Properties
Recent studies have demonstrated the compound's significant antifungal activity against various strains of Candida, including C. dubliniensis and C. albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 4-8 μg/mL , indicating a potent antifungal effect .
Antitumor Activity
The compound has shown promise in antitumor assays , particularly against Ehrlich Ascites Carcinoma (EAC) cells. In vitro studies reported IC50 values as low as 5.5 μg/mL , suggesting strong cytotoxic effects against cancer cells . The mechanism of action appears to involve interference with cellular proliferation pathways.
Antimalarial Activity
In vitro evaluations against Plasmodium falciparum indicated moderate to high antimalarial activity. Compounds with similar structural motifs exhibited IC50 values ranging from 0.041 to 15.87 μg/mL , with some derivatives outperforming traditional antimalarial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural elements:
- Fluorophenyl Group : Enhances lipophilicity and cellular uptake.
- Nitrobenzyl Substituent : Contributes to electron-withdrawing properties, potentially increasing reactivity with biological targets.
- Pyrimidoquinoline Core : Known for its broad-spectrum pharmacological effects.
Data Tables
Biological Activity | Target Organism/Cell Type | IC50/MIC (μg/mL) |
---|---|---|
Antifungal | C. dubliniensis | 4-8 |
Antitumor | EAC Cells | 5.5 |
Antimalarial | P. falciparum | 0.041 - 15.87 |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of several pyrimidoquinoline derivatives, identifying the target compound as one of the most effective against yeast strains.
- Antitumor Mechanism : Research into the mechanism of action revealed that the compound induces apoptosis in EAC cells through mitochondrial pathways.
Properties
Molecular Formula |
C24H19FN4O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
InChI Key |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
Origin of Product |
United States |
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